Molecular Weight and Lipophilicity Shift Compared to Unsubstituted 1-(2-Isocyanoethyl)piperidine
The target compound 1-(2-Isocyanoethyl)-2-methyl-piperidine (C₉H₁₆N₂) has a molecular weight of 152.24 g/mol, which is exactly 14.03 g/mol (one CH₂ unit) heavier than the commonly used unsubstituted analog 1-(2-Isocyanoethyl)piperidine (C₈H₁₄N₂, MW = 138.21 g/mol) . This increased molecular weight correlates with an approximate increase in calculated LogP of +0.5 units, indicating a higher degree of lipophilicity .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 152.24 g/mol; Calc. LogP ≈ 2.2 |
| Comparator Or Baseline | 1-(2-Isocyanoethyl)piperidine; MW = 138.21 g/mol; Calc. LogP ≈ 1.7 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔLogP ≈ +0.5 |
| Conditions | Computational prediction based on structure |
Why This Matters
Increased lipophilicity can significantly enhance passive membrane permeability, making this compound a more attractive building block for drug discovery programs targeting intracellular or CNS-penetrant molecules.
